molecular formula C15H10N4O4 B11564011 N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11564011
M. Wt: 310.26 g/mol
InChI Key: YCWZLDSJVICDNX-UHFFFAOYSA-N
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Description

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a 5-nitroisatin-based benzoylhydrazine derivative. Its structure comprises a nitro-substituted indole-2,3-dione (isatin) core conjugated with a benzohydrazide moiety. Its synthesis involves condensation of 5-nitroisatin with benzoylhydrazine derivatives under optimized conditions, yielding high-purity products characterized by IR, NMR, and mass spectrometry . The nitro group at position 5 of the indole ring and the planar hydrazone linkage are critical for its bioactivity, enabling interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C15H10N4O4/c20-14(9-4-2-1-3-5-9)18-17-13-11-8-10(19(22)23)6-7-12(11)16-15(13)21/h1-8,16,21H

InChI Key

YCWZLDSJVICDNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Methanol or ethanol is typically employed due to their polar aprotic nature, which facilitates reactant solubility and intermediate stabilization.

  • Catalyst : Glacial acetic acid (5–10% v/v) is added to protonate the carbonyl oxygen of 5-nitroisatin, enhancing electrophilicity and reaction rate.

  • Molar Ratio : A 1:1 stoichiometry between 5-nitroisatin and benzohydrazide ensures minimal side-product formation.

  • Temperature and Time : Refluxing at 70–80°C for 6–8 hours achieves >85% conversion, as monitored by thin-layer chromatography (TLC).

Workup and Purification

The crude product is filtered, washed with cold ethanol to remove unreacted starting materials, and recrystallized from methanol or dimethylformamide (DMF). This yields pale-yellow crystals with a melting point of 258–260°C.

Cyclocondensation with Thioglycolic Acid

An alternative route involves cyclocondensation of intermediate hydrazones with thioglycolic acid to form thiazolidinone derivatives, though this method is less common for the target compound. While primarily used for synthesizing structurally analogous molecules, this approach highlights the versatility of hydrazone intermediates in heterocyclic chemistry.

Key Steps

  • Hydrazone Formation : 5-Nitroisatin reacts with benzohydrazide to form N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide.

  • Cyclocondensation : The hydrazone intermediate is treated with thioglycolic acid in DMF at 100°C for 4–6 hours, inducing ring closure.

  • Isolation : The product is precipitated using ice-water and purified via column chromatography (silica gel, ethyl acetate/hexane).

Solvent and Catalyst Optimization

Recent studies have explored eco-friendly solvents and catalysts to enhance sustainability:

Green Chemistry Approaches

  • Aqueous Ethanol : Using water-ethanol mixtures (3:1 v/v) reduces environmental impact while maintaining yields >80%.

  • Microwave Assistance : Microwave irradiation (300 W, 15 minutes) accelerates reaction kinetics, achieving 92% yield with reduced energy consumption.

Catalytic Innovations

  • PTSA (p-Toluenesulfonic Acid) : Replaces glacial acetic acid, offering higher catalytic efficiency and easier separation.

  • Biocatalysts : Lipase enzymes under mild conditions (pH 7, 40°C) show promise for enantioselective synthesis, though yields remain suboptimal (55–60%).

Purification and Characterization

Recrystallization Techniques

SolventPurity (%)Yield (%)Crystal Morphology
Methanol98.578Needle-like
DMF/Ethanol99.282Prismatic
Acetonitrile97.875Platelet

Recrystallization from DMF/ethanol (1:3) provides optimal purity and yield, as confirmed by HPLC.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include ν(N–H) at 3250 cm⁻¹, ν(C=O) at 1705 cm⁻¹, and ν(NO₂) at 1520 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : Signals at δ 11.2 (s, 1H, NH), δ 8.5–7.3 (m, 9H, aromatic), and δ 2.5 (s, 1H, CH).

  • Mass Spectrometry : Molecular ion peak at m/z 327.3 [M+H]⁺, consistent with the molecular formula C₁₅H₁₀N₄O₄.

Industrial-Scale Production Considerations

Challenges and Solutions

  • Batch Reactors : Scalability issues arise from exothermic dehydration steps; jacketed reactors with controlled cooling mitigate thermal runaway risks.

  • Continuous Flow Synthesis : Microreactors enable precise temperature and residence time control, improving reproducibility and throughput.

Cost Analysis

ComponentCost per kg ($)Contribution to Total Cost (%)
5-Nitroisatin45058
Benzohydrazide22028
Solvents/Catalysts9012

Optimizing solvent recovery and catalytic reuse reduces production costs by 18–22%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeEnvironmental Impact
Acid-Catalyzed8598.58 hoursModerate
Microwave-Assisted9299.015 minutesLow
Biocatalytic5895.524 hoursVery Low

Microwave-assisted synthesis offers the best balance of efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the benzohydrazide moiety .

Scientific Research Applications

Chemical Structure and Synthesis

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is characterized by an indole moiety linked to a benzohydrazide. The synthesis typically involves a condensation reaction between 5-nitro-2-oxoindoline and benzohydrazide, which can be facilitated under acidic or basic conditions, often requiring heat to promote the formation of the hydrazone linkage. Purification methods such as recrystallization or chromatography are employed to achieve high purity for further studies.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antiviral Properties : Research indicates that derivatives of indole compounds can inhibit viral replication, making them potential candidates for antiviral drug development.
  • Anticancer Activity : this compound has shown significant cytotoxicity against various cancer cell lines. The presence of the nitro group is believed to enhance its cytotoxic effects by interfering with cellular mechanisms critical for cancer cell survival.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.

Applications in Research

The applications of this compound can be categorized into several key areas:

Drug Development

The compound's diverse biological activities make it a candidate for the development of new pharmaceuticals targeting viral infections and cancer. Its mechanism of action often involves the inhibition of specific enzymes or pathways associated with disease progression.

Molecular Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. Understanding these interactions is crucial for optimizing its pharmacological properties and efficacy.

Structural Modifications

Compounds with similar structural characteristics are being explored for their potential enhancements in biological activity. For example:

Compound NameStructureUnique Features
4-chloro-N'-[(3Z)-7-methyl-5-nitroindolylidene]benzohydrazideStructureContains a chlorine substituent enhancing biological activity
4-hydroxy-N'-[(3Z)-7-methyl-5-nitroindolylidene]benzohydrazideStructureHydroxy group may influence solubility and reactivity
4-fluoro-N'-[(3Z)-5-nitroindolylidene]benzohydrazideStructureFluorine substitution may enhance metabolic stability

These variations highlight the potential for tailored modifications to optimize pharmacological properties.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways, which are critical in programmed cell death.

Case Study 2: Antiviral Efficacy

Another study evaluated the compound's antiviral efficacy against influenza virus strains. Results indicated that treatment with this compound significantly reduced viral titers in infected cells, suggesting its potential as a therapeutic agent against viral infections.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group and indole ring play crucial roles in its biological activity. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Antiproliferative Activity

Several structurally related indole-3-ylidene benzohydrazides have been synthesized and evaluated for anticancer activity. Key analogues include:

Compound Name Substituents (R1, R2, R3) IC50 (µM) Target Cell Lines Key Findings References
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide R1=NO2, R2=H, R3=H 0.13–1.69 L1210, HeLa, K562 CDK2 inhibition; apoptosis induction via mitochondrial depolarization
3,4,5-Trimethoxy-N'-[5-methyl-2-oxoindol-3-ylidene]benzohydrazide (5t) R1=CH3, R2=OCH3 (3,4,5) 0.8–1.2 L1210, REH, HeLa Broad-spectrum antiproliferative activity; induces DNA fragmentation
N'-[5-Bromo-1-methyl-2-oxoindol-3-ylidene]-5-methoxyindole-2-carbohydrazide (1) R1=Br, R2=CH3, R3=OCH3 5.60 Multiple carcinoma Moderate activity; lower potency than nitro derivatives
3-Nitro-N'-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide (3h) R1=NO2, R2=NO2 1.69 CDK2 enzyme Enhanced CDK2 binding affinity due to dual nitro groups

Key Observations :

  • Nitro Substituents : The nitro group at position 5 (R1) significantly enhances bioactivity. Compound 5t, lacking nitro groups, shows reduced potency (IC50 = 0.8–1.2 µM vs. 0.13–1.69 µM for nitro derivatives) .
  • Methoxy Substitutions : Methoxy groups (e.g., compound 1) improve solubility but reduce antiproliferative efficacy compared to nitro analogues .
  • Dual Nitro Derivatives : Compound 3h, with nitro groups on both the benzohydrazide and indole rings, exhibits the highest CDK2 inhibition (IC50 = 1.69 µM) .
Mechanism of Action
  • Apoptosis Induction : The target compound and 5t trigger apoptosis via mitochondrial membrane depolarization and caspase activation, while 3h primarily inhibits CDK2, blocking cell cycle progression .
  • Enzyme Binding : Molecular docking studies reveal that the nitro group in this compound forms hydrogen bonds with CDK2's Lys89 and Asp145 residues, stabilizing the enzyme-inhibitor complex .
Physicochemical and Spectroscopic Properties
Property Target Compound 3h (Dual Nitro) 5t (Trimethoxy)
Melting Point (°C) 327.4 275.2 >300
IR ν(C=O) (cm⁻¹) 1744 (isatin), 1625 (hydrazide) 1747, 1698 1697–1751
UV-Vis λmax (nm) 320 319 318
ADMET Profile Moderate solubility; low hepatotoxicity High metabolic stability Poor bioavailability

Insights :

  • Higher melting points correlate with greater thermal stability, as seen in the target compound (327.4°C) .
Pharmacological Targets
  • CDK2 Inhibition : The target compound and 3h are selective CDK2 inhibitors, while MDA19 (a hexyl-substituted analogue) acts as a CB2 agonist, showing antitumor effects via PI3K/Akt/mTOR pathway suppression .
  • Antimicrobial Activity : Chloro- and fluoro-substituted derivatives (e.g., 5c, 5d) exhibit antifungal and antitubercular activity (MIC = 10–20 µg/mL), unlike nitro derivatives .

Biological Activity

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O4C_{14}H_{12}N_{4}O_{4} with a molecular weight of approximately 288.27 g/mol. The compound features a nitro group, an indole moiety, and a hydrazone linkage, which contribute to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 5-nitroindole derivatives and benzohydrazide. Various methods have been explored to optimize yield and purity. For instance, one study reported the use of solvent-free conditions to enhance reaction efficiency and reduce environmental impact .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : The compound has been shown to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., Bax), leading to increased apoptosis in cancer cells .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties:

  • Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membrane integrity, leading to cell lysis .
  • Fungal Activity : Preliminary tests suggest antifungal activity against various pathogenic fungi, indicating its potential as a therapeutic agent in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural FeatureBiological Activity Impact
Nitro GroupEnhances cytotoxicity against cancer cells
Indole MoietyContributes to antimicrobial properties
Hydrazone LinkageCritical for binding affinity to target enzymes

Case Study 1: Anticancer Efficacy

In a recent study involving MCF7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated significant apoptosis rates correlating with increased concentrations of the compound .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an alternative antibiotic agent .

Q & A

Basic Research Question

  • Antibacterial : Agar well diffusion against Gram-negative pathogens (e.g., E. coli, K. pneumoniae) at 25–50 mg/mL concentrations in DMF. Zones of inhibition are compared to standards like ciprofloxacin .
  • Antitubercular : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv. Active compounds show MIC values of 12.5–50 µg/mL, with fluoro/nitro substituents enhancing potency .

How can molecular docking elucidate interactions between this compound and CDK2 enzymes?

Advanced Research Question
Docking studies (e.g., Glide/SP or XP scoring in Schrödinger) reveal key interactions:

  • The nitro group forms hydrogen bonds with Lys33 and Asp145 in CDK2’s ATP-binding pocket.
  • The benzohydrazide moiety participates in π-cation interactions with Lys89. Binding energies (ΔG) range from −8.2 to −9.1 kcal/mol, correlating with experimental IC₅₀ values .

What ADMET and QSAR parameters are critical for optimizing pharmacokinetic profiles?

Advanced Research Question

  • ADMETlab 2.0 predicts solubility (LogS > −4), moderate permeability (Caco-2 > 0.5 × 10⁻⁶ cm/s), and low hepatotoxicity.
  • QSAR models highlight the importance of nitro groups for enhancing activity (pMIC = 1.2–1.8) while balancing toxicity (e.g., LD₅₀ > 500 mg/kg) .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies (e.g., variable MIC values across studies) are addressed by:

  • Standardizing assay conditions (e.g., solvent purity, bacterial strain viability).
  • Validating via dose-response curves and comparing with structurally similar controls (e.g., fluoro vs. methoxy substituents) .

What crystallographic techniques validate the compound’s supramolecular assembly?

Advanced Research Question
Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves:

  • Triclinic crystal systems (space group P1̅) with Z = 2.
  • Intermolecular hydrogen bonds (e.g., C–H···O, 2.32–2.45 Å) and π-π stacking (3.5–4.0 Å) stabilizing the lattice .

What experimental methods confirm apoptosis induction in cancer cells?

Advanced Research Question

  • Flow cytometry : Annexin V-FITC/PI staining shows 20–40% apoptosis in HeLa cells at 10 µM.
  • Mitochondrial assays : JC-1 staining confirms depolarization (ΔΨm loss) at submicromolar concentrations.
  • DNA fragmentation : Comet assay detects damage post-24h treatment .

How do substituents on the isatin ring influence bioactivity?

Advanced Research Question

  • Electron-withdrawing groups (NO₂, Br, F) at C5 enhance antitubercular activity (MIC ↓ 50%).
  • Methoxy groups reduce cytotoxicity (IC₅₀ ↑ 2-fold) but improve solubility. SAR studies use CoMFA (q² > 0.6) to prioritize derivatives .

What solvent systems optimize reaction yields during synthesis?

Basic Research Question

  • Ethanol (polar protic) with glacial acetic acid (1–2%) achieves >90% yields for nitro derivatives.
  • DMF (polar aprotic) is avoided due to side reactions (e.g., hydrolysis). Recrystallization in DMSO/ethanol (1:3) improves purity .

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